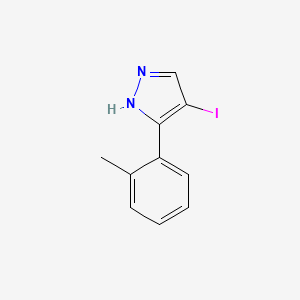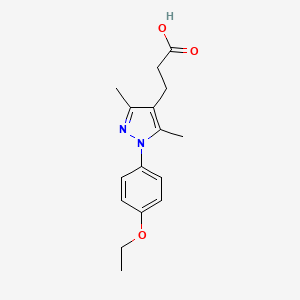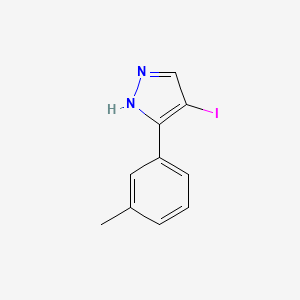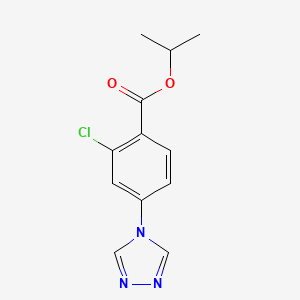
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF, KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Luminescent Properties: The compound exhibits luminescence due to its ability to form coordination complexes with metal ions.
Comparaison Avec Des Composés Similaires
Isopropyl2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole derivatives:
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but lacks the isopropyl ester group.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): Contains two triazole rings and exhibits different coordination behavior with metal ions.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12ClN3O2 |
|---|---|
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
propan-2-yl 2-chloro-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(2)18-12(17)10-4-3-9(5-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3 |
Clé InChI |
VGUJSNMVNWDQJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=C(C=C1)N2C=NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


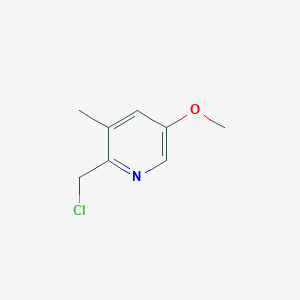
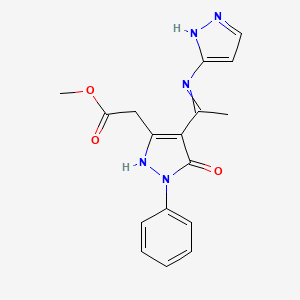
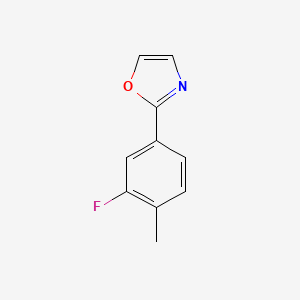

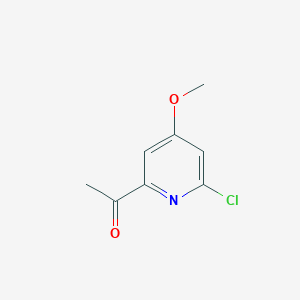
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)
